3-オキソインダン-4-カルボン酸

説明

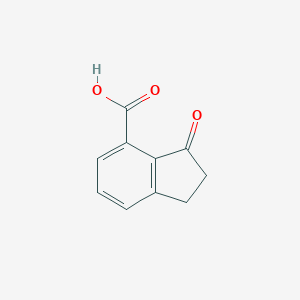

3-Oxoindan-4-carboxylic acid is an organic compound with the molecular formula C10H8O3 and a molecular weight of 176.17 g/mol . . This compound is characterized by the presence of a ketone group at the third position and a carboxylic acid group at the fourth position on the indane ring structure. It is commonly used in biochemical research, particularly in the study of proteomics .

科学的研究の応用

Medicinal Chemistry Applications

3-Oxoindan-4-carboxylic acid has been investigated for its potential as a therapeutic agent due to its structural similarity to known bioactive compounds.

Enzyme Inhibition

Recent studies have highlighted the compound's role as an inhibitor of acetylcholinesterase (AChE). A series of indanone derivatives, including 3-oxoindan-4-carboxylic acid, were synthesized and evaluated for their AChE inhibitory activity. These compounds demonstrated promising results, indicating their potential use in treating neurodegenerative diseases such as Alzheimer's .

Anticancer Activity

Research has shown that derivatives of 3-oxoindan-4-carboxylic acid exhibit cytotoxic effects against various cancer cell lines. For instance, a study reported that certain analogs were effective against MCF-7 breast cancer cells, suggesting potential applications in cancer therapy . The mechanism of action appears to involve the induction of apoptosis in cancer cells, making it a candidate for further development as an anticancer agent.

Agricultural Applications

3-Oxoindan-4-carboxylic acid and its derivatives have also been explored for their effects on plant growth and development.

Plant Growth Regulation

Studies have indicated that 3-oxoindan-4-carboxylic acid can act as a plant growth regulator. Its application has been shown to influence the biosynthesis of volatile organic compounds in plants, which are crucial for plant defense mechanisms and interactions with pollinators . Such properties make it a valuable tool in agricultural biotechnology for enhancing crop resilience and productivity.

Elicitors in Plant Defense

The compound has been identified as an elicitor that can trigger defense responses in plants. For example, it has been found to mimic the action of jasmonic acid, promoting the synthesis of secondary metabolites that enhance plant resistance to pests and diseases . This application is particularly relevant in sustainable agriculture practices aimed at reducing chemical pesticide use.

Synthetic Methodologies

The synthesis of 3-oxoindan-4-carboxylic acid involves various chemical strategies that facilitate its incorporation into more complex molecular frameworks.

Synthetic Routes

Several synthetic approaches have been developed for producing 3-oxoindan-4-carboxylic acid, including:

- Lactamization Reactions : Utilizing polyphosphoric acid (PPA) to promote thermal lactamization from precursors derived from indanone.

- Functional Group Transformations : Employing reduction and substitution reactions to introduce desired functional groups that enhance biological activity .

These methodologies not only provide access to 3-oxoindan-4-carboxylic acid but also allow for the generation of diverse analogs with tailored properties.

Case Studies and Research Findings

The following table summarizes key research findings related to the applications of 3-oxoindan-4-carboxylic acid:

作用機序

Target of Action

It is often used in proteomics research , suggesting that it may interact with proteins or enzymes in the body.

Biochemical Pathways

Given its use in proteomics research , it may influence protein-related pathways. More research is needed to elucidate the specific pathways and their downstream effects.

Pharmacokinetics

It is known to have high gastrointestinal absorption and is permeable to the blood-brain barrier . . These properties suggest that 3-Oxoindan-4-carboxylic acid may have good bioavailability.

Result of Action

As a biochemical used in proteomics research , it may have effects on protein function or expression

Action Environment

Environmental factors can influence the action, efficacy, and stability of 3-Oxoindan-4-carboxylic acid. Factors such as pH, temperature, and the presence of other molecules can affect its stability and how it interacts with its targets . .

準備方法

Synthetic Routes and Reaction Conditions

3-Oxoindan-4-carboxylic acid can be synthesized through various methods. One common synthetic route involves the cyclization of substituted phenylsuccinic acid. The process begins with the reaction of phenylsuccinic acid with thionyl chloride in benzene to form an acyl chloride intermediate. This intermediate is then cyclized using aluminum chloride as a catalyst in nitrobenzene or carbon disulfide at ambient temperature . Another method involves the selective deprotection of the t-butyl ester, followed by decarboxylation to yield the desired ketone .

Industrial Production Methods

In industrial settings, the production of 3-oxoindan-4-carboxylic acid typically involves large-scale synthesis using similar methods as described above. The choice of solvents and catalysts may vary depending on the desired yield and purity of the final product. The use of environmentally friendly solvents and catalysts is preferred to minimize the environmental impact of the production process .

化学反応の分析

Types of Reactions

3-Oxoindan-4-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The compound can undergo substitution reactions at the aromatic ring or the carboxylic acid group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols.

Substitution: Formation of halogenated derivatives or other substituted products.

類似化合物との比較

Similar Compounds

3-Oxoindan-1-carboxylic acid: Similar structure but with the carboxylic acid group at the first position.

Indole-3-acetic acid: A plant hormone with a different ring structure but similar functional groups.

3-Hydroxyisoxazole-4-carboxylic acid: Contains a different ring system but shares the carboxylic acid functional group

Uniqueness

3-Oxoindan-4-carboxylic acid is unique due to its specific ring structure and the positioning of the ketone and carboxylic acid groups. This unique structure imparts distinct chemical and biological properties, making it valuable in various research applications.

生物活性

3-Oxoindan-4-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its antibacterial, antifungal, and anticancer properties, supported by research findings and case studies.

Chemical Structure and Properties

3-Oxoindan-4-carboxylic acid belongs to the indan-4-carboxylic acid family, characterized by a bicyclic structure with a ketone and carboxylic acid functional group. Its chemical formula is . The structure facilitates interactions with various biological targets, making it a promising candidate for drug development.

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of 3-oxoindan-4-carboxylic acid. In vitro assays demonstrated significant activity against several pathogenic bacterial strains. For example, one study reported that the compound exhibited an inhibition rate of over 90% against Acidovorax citrulli at a concentration of 100 μg/mL. The effectiveness was comparable to established bactericides such as thiodiazole copper .

Table 1: Antibacterial Activity of 3-Oxoindan-4-carboxylic Acid

| Bacterial Strain | Inhibition Rate (%) at 100 μg/mL |

|---|---|

| Acidovorax citrulli | 90.45 |

| Ralstonia solanacearum | 84.39 |

| Xanthomonas axonopodis | 83.76 |

| Dickeya zeae | 82.38 |

The mechanism of action appears to involve disruption of bacterial cell membranes and inhibition of biofilm formation, which are critical for bacterial virulence and resistance .

Antifungal Activity

In addition to its antibacterial effects, 3-oxoindan-4-carboxylic acid has shown antifungal properties. Preliminary data suggest that it can inhibit the growth of various fungal pathogens, although specific quantitative data on its antifungal efficacy remains limited in the current literature.

Anticancer Potential

The anticancer activity of compounds related to 3-oxoindan-4-carboxylic acid has been documented in various studies. For instance, derivatives of indan-4-carboxylic acids have been evaluated for their ability to inhibit cancer cell proliferation in vitro. One study reported significant cytotoxic effects against several cancer cell lines, including lung (H460) and colon (HT-29) cancer cells, with IC50 values indicating potent activity .

Case Study: Anticancer Activity

A recent investigation into the structure-activity relationship (SAR) of indan derivatives revealed that modifications at specific positions on the indan ring could enhance anticancer activity. Compounds demonstrating high selectivity towards certain cancer cell lines were identified, suggesting potential pathways for drug development targeting malignancies associated with receptor tyrosine kinase deregulation .

特性

IUPAC Name |

3-oxo-1,2-dihydroindene-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8O3/c11-8-5-4-6-2-1-3-7(9(6)8)10(12)13/h1-3H,4-5H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHXDJUCKRPYDTG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)C2=C1C=CC=C2C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40506531 | |

| Record name | 3-Oxo-2,3-dihydro-1H-indene-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40506531 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71005-12-4 | |

| Record name | 2,3-Dihydro-3-oxo-1H-indene-4-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=71005-12-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Oxo-2,3-dihydro-1H-indene-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40506531 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-oxo-2,3-dihydro-1H-indene-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。